molecular formula C22H41NO3 B12642146 Heptadecyl 5-oxo-L-prolinate CAS No. 37673-31-7

Heptadecyl 5-oxo-L-prolinate

Cat. No.: B12642146
CAS No.: 37673-31-7
M. Wt: 367.6 g/mol
InChI Key: MUQMLVOIALCMNZ-FQEVSTJZSA-N
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Description

Heptadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C22H41NO3This compound is known for its applications in various fields, including food, cosmetics, medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with heptadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It is known to be hydrolyzed by enzymes such as 5-oxoprolinase, leading to the formation of L-glutamate. This process is coupled with the hydrolysis of ATP to ADP and inorganic phosphate. The generated L-glutamate plays a crucial role in various metabolic pathways, including the glutathione metabolism .

Comparison with Similar Compounds

Heptadecyl 5-oxo-L-prolinate can be compared with other similar compounds such as:

    5-oxo-L-proline: The parent compound, which lacks the heptadecyl ester group.

    5-oxo-D-proline: The enantiomer of 5-oxo-L-proline.

    Pyroglutamylglycine: A derivative of 5-oxo-L-proline with a glycine residue.

    Pyroglutamylvaline: Another derivative with a valine residue

Properties

CAS No.

37673-31-7

Molecular Formula

C22H41NO3

Molecular Weight

367.6 g/mol

IUPAC Name

heptadecyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-22(25)20-17-18-21(24)23-20/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1

InChI Key

MUQMLVOIALCMNZ-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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